4,6,6-trimethyl-6H-1,3-thiazin-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,4,5-trimethyl-2-thiazoline with suitable reagents to form the desired thiazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,6,6-Trimethyl-6H-1,3-thiazin-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazine derivatives.
Scientific Research Applications
4,6,6-Trimethyl-6H-1,3-thiazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazine derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-6H-1,3-thiazin-2-amine: Similar structure but with fewer methyl groups.
6-Methyl-6H-1,3-thiazin-2-amine: Contains only one methyl group at the 6-position.
4,6,6-Trimethyl-6H-1,3-thiazine: Lacks the amino group at the 2-position.
Uniqueness
4,6,6-Trimethyl-6H-1,3-thiazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4,6,6-Trimethyl-6H-1,3-thiazin-2-amine is a heterocyclic compound characterized by its unique thiazine structure. Its molecular formula is C₇H₁₂N₂S, with a molecular weight of 156.25 g/mol. The compound features a six-membered ring containing both nitrogen and sulfur atoms, with specific substitution patterns that impart distinct chemical and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Research indicates that it has potential antimicrobial and antifungal properties, making it a candidate for further investigation in drug development.
Antimicrobial and Antifungal Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial and fungal strains. For instance, a comparative analysis showed that derivatives of thiazine compounds demonstrated significant antimicrobial activity. In particular:
Compound | Activity Type | Notable Findings |
---|---|---|
TB5 | Antimicrobial | Most active against all tested strains |
TB2 | Antimicrobial | Superior activity compared to others |
TB7 | Anticonvulsant | Prolonged onset of convulsions |
These results suggest that modifications to the thiazine structure can enhance biological activity .
Case Studies and Research Findings
- Study on Thiazine Derivatives : A study synthesized twelve novel 1,3-thiazine derivatives (TB1-TB12) through the condensation of different substrates with thiourea. The results indicated that several derivatives exhibited good anticonvulsant and antimicrobial activities; however, they were less potent than standard drugs. Among them, TB5 and TB7 showed the most promise in terms of activity .
- Synthetic Applications : The compound has been used as a building block in medicinal chemistry for synthesizing more complex thiazine derivatives. Its ability to activate carboxylic acids in solution and solid-phase peptide synthesis highlights its versatility in drug development .
- Mechanistic Insights : Research on the interaction between this compound and various target proteins has provided insights into its potential as a therapeutic agent. For example, structural studies have revealed how the compound interacts with enzymes involved in disease pathways like Alzheimer's disease .
Chemical Reactions
This compound undergoes various chemical reactions that can lead to the formation of derivatives with enhanced biological properties:
- Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : Reduction reactions can yield thiazolidine derivatives.
- Substitution : Nucleophilic substitution at the amino group allows for the formation of various substituted derivatives.
Summary Table of Reactions
Reaction Type | Reagents Used | Major Products Formed |
---|---|---|
Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |
Reduction | Lithium aluminum hydride | Thiazolidine derivatives |
Substitution | Alkyl halides | Substituted thiazine derivatives |
Properties
IUPAC Name |
4,6,6-trimethyl-1,3-thiazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5-4-7(2,3)10-6(8)9-5/h4H,1-3H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXILDALAUEEHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(SC(=N1)N)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276792 |
Source
|
Record name | 4,6,6-trimethyl-6H-1,3-thiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2953-81-3 |
Source
|
Record name | 4,6,6-trimethyl-6H-1,3-thiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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